Cas no 808749-05-5 (4-Piperidinamine, N-butyl-)

4-Piperidinamine, N-butyl- 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinamine, N-butyl-
- N-butylpiperidin-4-amine
- 808749-05-5
- EN300-7685334
- AKOS010243857
- DB-173044
- SCHEMBL1070277
- N-butyl-4-piperidinamine
-
- インチ: InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3
- InChIKey: IETFBKOGVBSBJQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 156.162648646Da
- 同位素质量: 156.162648646Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 87.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- XLogP3: 1.2
4-Piperidinamine, N-butyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7685334-0.1g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
Enamine | EN300-7685334-5.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
Enamine | EN300-7685334-1.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
Enamine | EN300-7685334-2.5g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
Enamine | EN300-7685334-10.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 | |
Enamine | EN300-7685334-0.5g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
Enamine | EN300-7685334-0.05g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
Enamine | EN300-7685334-0.25g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.25g |
$513.0 | 2025-03-21 |
4-Piperidinamine, N-butyl- 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
4-Piperidinamine, N-butyl-に関する追加情報
Introduction to 4-Piperidinamine, N-butyl- (CAS No. 808749-05-5)
4-Piperidinamine, N-butyl-, identified by the Chemical Abstracts Service Number (CAS No.) 808749-05-5, is a significant compound in the realm of pharmaceutical and biochemical research. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. Piperidine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules.
The molecular structure of 4-Piperidinamine, N-butyl- features a piperidine ring substituted with an amine group at the 4-position and a butyl chain at the nitrogen atom. This configuration imparts specific physicochemical properties, including solubility, reactivity, and metabolic stability, which are critical factors in pharmaceutical design. The presence of both polar and non-polar functional groups makes this compound a valuable intermediate in synthesizing more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-Piperidinamine, N-butyl-. Its scaffold is reminiscent of several FDA-approved drugs, suggesting that it could serve as a lead compound or building block for novel therapeutics. Researchers have been particularly intrigued by its potential role in modulating enzyme activity and receptor binding, which are key mechanisms in many diseases.
One of the most promising areas of investigation involves the use of 4-Piperidinamine, N-butyl- in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in various cancers and inflammatory diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The piperidine core of 4-Piperidinamine, N-butyl- provides a suitable platform for such modifications.
Furthermore, studies have begun to explore the compound's potential in treating neurological disorders. The piperidine ring is a common feature in drugs that interact with central nervous system receptors, such as serotonin and dopamine receptors. Preliminary research suggests that derivatives of 4-Piperidinamine, N-butyl- may exhibit properties that make them useful in addressing conditions like depression, anxiety, and neurodegenerative diseases. These findings are particularly exciting given the unmet medical needs in these areas.
The synthesis of 4-Piperidinamine, N-butyl- is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as catalytic amination and nucleophilic substitution have been employed to construct the desired molecular framework with high precision. These improvements not only facilitate research but also hold promise for future industrial applications.
From a computational chemistry perspective, 4-Piperidinamine, N-butyl- has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By understanding how the compound binds to its intended receptors or enzymes, researchers can optimize its design for better pharmacological outcomes. Advanced simulation techniques have provided valuable insights into its binding affinity and potential side effects.
The safety profile of 4-Piperidinamine, N-butyl- is also a critical consideration in its development as a pharmaceutical agent. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies help determine safe dosage ranges and potential risks associated with its use. Preliminary results indicate that the compound exhibits moderate toxicity at high concentrations but remains relatively benign under controlled conditions.
Future directions for research on 4-Piperidinamine, N-butyl- include exploring its role in drug repurposing. Drug repurposing involves identifying new therapeutic uses for existing drugs or compounds that have already undergone clinical trials. This approach can significantly reduce the time and cost associated with developing new medications while potentially offering novel treatments for unmet medical needs.
The compound's versatility also makes it an attractive candidate for combination therapies. In many cases, using multiple drugs together can be more effective than single-agent therapy due to synergistic effects or reduced resistance development. Researchers are investigating whether 4-Piperidinamine, N-butyl- can be combined with other agents to enhance treatment outcomes for various diseases.
In conclusion,4-Piperidinamine,N-butyl-(CAS No,808749-05-5)isamultifacetedcompoundwithsignificantpotentialinpharmaceuticalresearchanddevelopment.Preliminarystudieshavehighlighteditsapplicationsinsynthetizingkinaseinhibitorsandneurologicaltherapeutics.Theadvancesinsynthesisandcomputationalmodelingarefurtherenhancingitsutilityasaleadcompoundfornewdrugdiscovery.Asresearchcontinues,today'sinvestigationsmaywellleadtotomorrow'sbreakthroughtreatments.
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